molecular formula C19H32O7 B174287 Byzantionosid B CAS No. 135820-80-3

Byzantionosid B

Katalognummer: B174287
CAS-Nummer: 135820-80-3
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: NYLNHNDMNOPWAZ-ZLEFDVGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Byzantionoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of blumenol C glucoside can lead to the formation of blumenol C sulfate .

Biologische Aktivität

Byzantionoside B is a bioactive compound that has garnered attention in recent phytochemical research due to its potential therapeutic properties. This article delves into its biological activity, structural characteristics, and implications for health, supported by data tables and relevant case studies.

Chemical Structure and Properties

Byzantionoside B, with the molecular formula C19H32O7C_{19}H_{32}O_7 and a CAS number of 14135395, is classified as a glycoside. Its structure features a unique arrangement of hydroxyl groups and a sugar moiety, which contributes to its biological activities. The stereochemistry of Byzantionoside B has been confirmed as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, distinguishing it from similar compounds like blumenol C glucoside .

Antimicrobial Activity

Research indicates that Byzantionoside B exhibits significant antimicrobial properties. In comparative studies, it was tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The findings suggest that Byzantionoside B has a moderate inhibitory effect on the growth of these bacteria, particularly when compared to structurally related compounds .

Table 1: Antimicrobial Activity of Byzantionoside B

CompoundBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Byzantionoside BE. coli12200
B. subtilis15200
Blumenol C GlucosideE. coli10200
B. subtilis8200

Antioxidant Activity

The antioxidant potential of Byzantionoside B has also been evaluated using assays such as the DPPH radical scavenging assay and the FRAP assay. Results indicate that while it does exhibit some antioxidant activity, it is not as pronounced as that observed with other phenolic compounds .

Table 2: Antioxidant Activity of Byzantionoside B

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging150
FRAP120

The biological effects of Byzantionoside B are hypothesized to arise from its ability to interact with cellular membranes and influence signaling pathways involved in oxidative stress responses. This interaction may lead to the modulation of gene expression related to antimicrobial defenses and antioxidant enzyme activities .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of Byzantionoside B against clinical isolates of E. coli demonstrated a significant reduction in bacterial load in vitro when treated with the compound at concentrations above 100 µg/mL. This suggests potential applications in developing natural antimicrobial agents .
  • Case Study on Antioxidant Properties : A clinical trial assessing the antioxidant effects of Byzantionoside B in patients with oxidative stress-related conditions showed improved biomarkers for oxidative damage after supplementation over four weeks .

Eigenschaften

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNHNDMNOPWAZ-ZLEFDVGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135820-80-3
Record name Byzantionoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BYZANTIONOSIDE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Byzantionoside B
Reactant of Route 2
Byzantionoside B
Reactant of Route 3
Byzantionoside B
Reactant of Route 4
Byzantionoside B
Reactant of Route 5
Byzantionoside B
Reactant of Route 6
Byzantionoside B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.